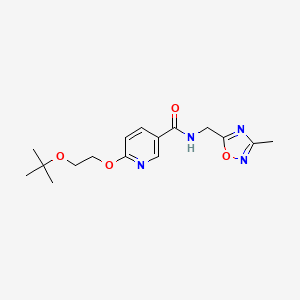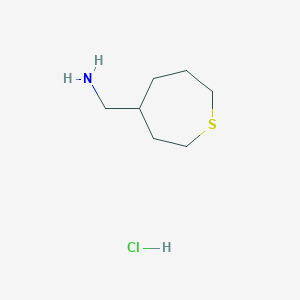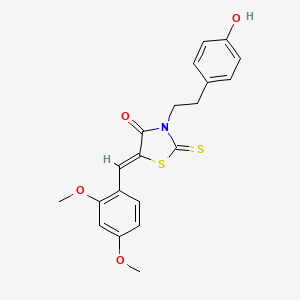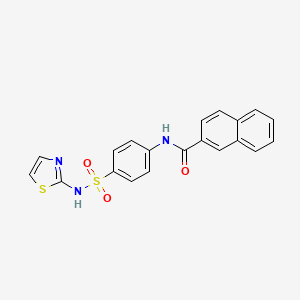![molecular formula C23H19N3O2S B2925777 N-[(4-methylphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide CAS No. 450371-72-9](/img/no-structure.png)
N-[(4-methylphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-methylphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as MBQ-167 and has been found to have various biochemical and physiological effects.
Applications De Recherche Scientifique
Anticonvulsant Activity
Quinazolinone derivatives have been synthesized and evaluated for their anticonvulsant properties. A series of N-(4-substitutedphenyl)-4-(1-methyl (or 1,2-dimethyl)-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-alkanamides and related compounds showed significant anticonvulsant activity. The synthesis involved a multi-step process starting with the reaction between N-methyl isatoic anhydride and the appropriate amino acid, leading to compounds with superior activities compared to reference drugs. This suggests their potential application in developing new antiepileptic treatments (Noureldin et al., 2017).
Antiviral Activities
The antiviral potential of quinazolinone derivatives against a range of respiratory and biodefense viruses has been explored. Compounds synthesized via microwave technique were evaluated for their activity against influenza A, SARS corona, dengue, yellow fever, and other viruses, revealing some derivatives with promising antiviral properties. This highlights the potential for quinazolinone-based compounds in treating viral infections (Selvam et al., 2007).
Antitumor and Anticancer Agents
Several quinazolinone compounds have demonstrated potent antitumor and anticancer activities. For instance, modifications to the quinazolin-4-one structure, aimed at increasing water solubility, resulted in analogs with enhanced cytotoxicity against cancer cell lines, retaining the unique biochemical characteristics of the parent compound. This suggests their applicability as novel antitumor agents (Bavetsias et al., 2002).
Antimicrobial Activity
The synthesis and evaluation of novel quinazolinone derivatives for antimicrobial activity have been reported. Some derivatives exhibited potent antibacterial and antifungal activities, underscoring their potential as new antimicrobial agents. This opens avenues for their use in combating microbial resistance (Mohamed et al., 2010).
Analgesic and Anti-inflammatory Activities
Research into the analgesic and anti-inflammatory potentials of quinazolinone derivatives linked with 1,3,4-oxadiazole moieties has shown that some compounds possess significant activities. This indicates their potential therapeutic applications in managing pain and inflammation (Dewangan et al., 2016).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[(4-methylphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide involves the condensation of 4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid with 4-methylbenzylamine, followed by acylation with benzoyl chloride.", "Starting Materials": [ "4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid", "4-methylbenzylamine", "benzoyl chloride", "diethyl ether", "triethylamine", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Dissolve 4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid (1.0 g) and 4-methylbenzylamine (1.2 g) in diethyl ether (20 mL) and add triethylamine (1.5 mL). Stir the mixture at room temperature for 2 hours.", "Step 2: Add benzoyl chloride (1.2 g) dropwise to the reaction mixture and stir for an additional 2 hours.", "Step 3: Add sodium bicarbonate solution (10%) to the reaction mixture to neutralize the excess acid. Extract the product with diethyl ether (3 x 20 mL).", "Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Step 5: Recrystallize the crude product from ethanol to obtain N-[(4-methylphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide as a white solid (yield: 80%)." ] } | |
Numéro CAS |
450371-72-9 |
Nom du produit |
N-[(4-methylphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide |
Formule moléculaire |
C23H19N3O2S |
Poids moléculaire |
401.48 |
Nom IUPAC |
N-[(4-methylphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide |
InChI |
InChI=1S/C23H19N3O2S/c1-15-6-8-16(9-7-15)14-24-21(27)17-10-12-18(13-11-17)26-22(28)19-4-2-3-5-20(19)25-23(26)29/h2-13H,14H2,1H3,(H,24,27)(H,25,29) |
Clé InChI |
XQJVRNHRALUFHC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=S |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-butyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2925696.png)
![2-iodo-3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2925700.png)
![6-[(Cyclobutylmethyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B2925703.png)
![1'-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2925704.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2925706.png)


![1-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-3-thiophen-2-ylurea](/img/structure/B2925710.png)
![2,5-Dioxa-8-azaspiro[3.5]nonane hemioxalate](/img/structure/B2925711.png)


